molecular formula C5H3BrN4 B11899953 3-Bromo-1H-pyrazolo[4,3-d]pyrimidine

3-Bromo-1H-pyrazolo[4,3-d]pyrimidine

Cat. No.: B11899953
M. Wt: 199.01 g/mol
InChI Key: DTBKKESEAXYGMM-UHFFFAOYSA-N
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Description

3-Bromo-1H-pyrazolo[4,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyrimidine ring, with a bromine atom attached to the third position of the pyrazole ring. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1H-pyrazolo[4,3-d]pyrimidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-aminopyrazole with a suitable formylating agent to form the pyrazolo[4,3-d]pyrimidine core, followed by bromination at the third position. The reaction conditions often involve the use of solvents such as ethanol or dimethylformamide and catalysts like hydrobromic acid or bromine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1H-pyrazolo[4,3-d]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex fused ring systems.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Products: Various substituted pyrazolo[4,3-d]pyrimidines depending on the nucleophile used.

    Oxidation Products: Oxidized derivatives with additional oxygen functionalities.

    Reduction Products: Reduced derivatives with hydrogenated functionalities.

Scientific Research Applications

3-Bromo-1H-pyrazolo[4,3-d]pyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of cyclin-dependent kinases.

    Medicine: Investigated for its anticancer properties and potential use in the development of new therapeutic agents.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-1H-pyrazolo[4,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it has been shown to inhibit cyclin-dependent kinases by binding to their active sites, thereby interfering with the cell cycle progression and inducing apoptosis in cancer cells. The molecular docking studies have confirmed its good fit into the active site through essential hydrogen bonding interactions .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: A closely related compound with similar biological activities.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another related compound with a triazole ring fused to the pyrazolopyrimidine core.

    Thioglycoside Derivatives: Compounds with a thioglycoside moiety attached to the pyrazolopyrimidine scaffold.

Uniqueness

3-Bromo-1H-pyrazolo[4,3-d]pyrimidine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity

Properties

Molecular Formula

C5H3BrN4

Molecular Weight

199.01 g/mol

IUPAC Name

3-bromo-2H-pyrazolo[4,3-d]pyrimidine

InChI

InChI=1S/C5H3BrN4/c6-5-4-3(9-10-5)1-7-2-8-4/h1-2H,(H,9,10)

InChI Key

DTBKKESEAXYGMM-UHFFFAOYSA-N

Canonical SMILES

C1=NC=NC2=C(NN=C21)Br

Origin of Product

United States

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